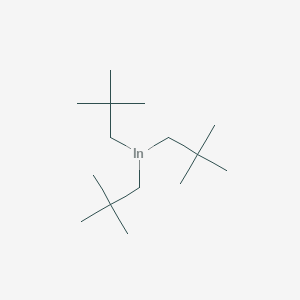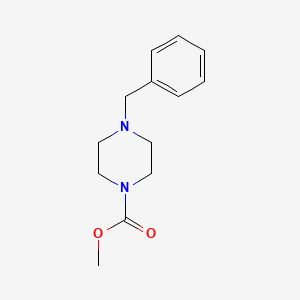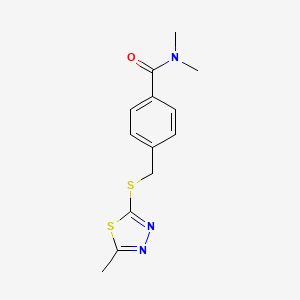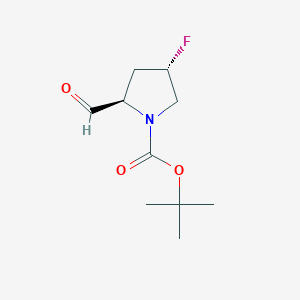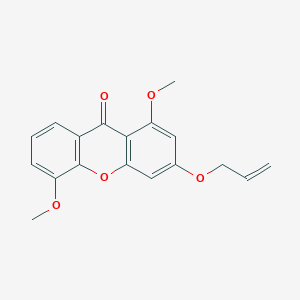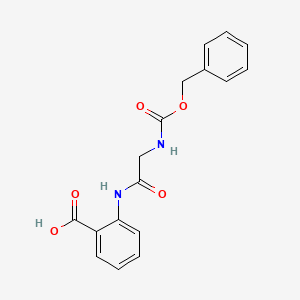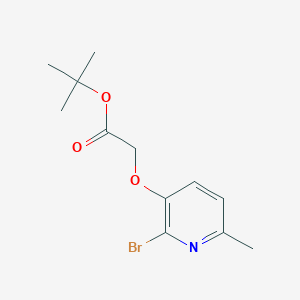
Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate is an organic compound with the molecular formula C12H16BrNO3. It is a derivative of pyridine and is used in various chemical reactions and applications, particularly in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate typically involves the reaction of tert-butyl bromoacetate with 2-bromo-6-methylpyridine-3-ol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. The purification process may include crystallization or distillation techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate is used in various scientific research applications, including:
Organic synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical research: As an intermediate in the synthesis of potential drug candidates.
Material science: In the preparation of functionalized polymers and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The pyridine ring can participate in coordination chemistry with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromoacetate: Used as an intermediate in organic synthesis and pharmaceutical production.
2-Bromo-6-methylpyridine-3-ol: A precursor in the synthesis of Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate.
Uniqueness
This compound is unique due to its combination of a pyridine ring with a tert-butyl ester group, providing distinct reactivity and applications in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C12H16BrNO3 |
|---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C12H16BrNO3/c1-8-5-6-9(11(13)14-8)16-7-10(15)17-12(2,3)4/h5-6H,7H2,1-4H3 |
InChI Key |
ZNMHLVJHDPKIRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OCC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

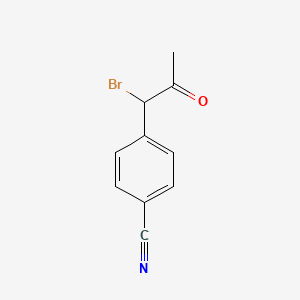
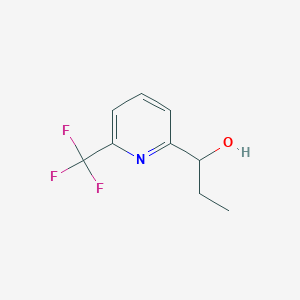
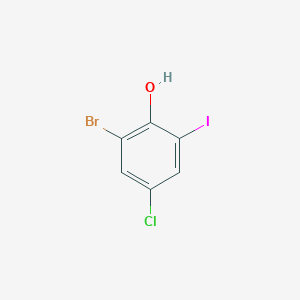
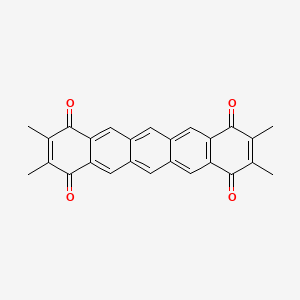
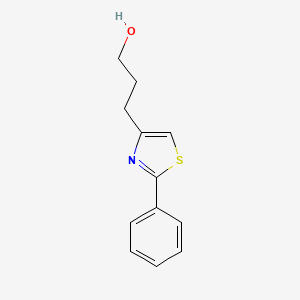
![Ethyl 1-[6-(2-Hydroxy-5-methylphenyl)-2-pyridyl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B8590805.png)
